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Compound of Interest

Compound Name: Decamethylruthenocene

Cat. No.: B15500432 Get Quote

Decamethylruthenocene: A Comprehensive
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

Decamethylruthenocene, [Ru(C₅(CH₃)₅)₂] or Ru(Cp*)₂, is a sandwich compound featuring a

ruthenium atom coordinated between two pentamethylcyclopentadienyl ligands. Its unique

electronic and structural properties have garnered significant interest, particularly in the fields of

catalysis, materials science, and as a potential scaffold in medicinal chemistry. This guide

provides an in-depth overview of the physical and chemical properties of

decamethylruthenocene, detailed experimental protocols for its characterization, and a

visualization of its key reaction pathways.

Physical Properties
Decamethylruthenocene is a crystalline solid. While extensive data on all its physical

properties is not readily available in single sources, the following table summarizes key known

values.
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Property Value Reference

Molecular Formula C₂₀H₃₀Ru [1]

Molecular Weight 371.5 g/mol [1]

Appearance Crystalline solid

Melting Point Not consistently reported

Density Not available

Solubility
Soluble in many organic

solvents

Spectroscopic and Electrochemical Properties
The characterization of decamethylruthenocene relies heavily on spectroscopic and

electrochemical techniques.

Parameter Value Conditions

¹H NMR Chemical Shift (δ) 1.62 ppm (s, 30H, -CH₃) In CD₂Cl₂

¹³C NMR Chemical Shift (δ) Not available

UV-Vis Absorption Maxima

(λ_max_)
243 nm, 365 nm

Involved in photo-induced

hydrogen evolution[2]

Electrochemical Data (vs

Fc⁺/Fc)

E_pa_ (Ru³⁺/Ru⁴⁺) = 1.81 V

(irreversible)

0.5 mM [Ru(Cp)₂] in DCE with

100 mM TBAPF₆, glassy

carbon electrode, 50 mV/s

scan rate[3]

E_pc_ (Ru³⁺/Ru²⁺) = 0.75 V

0.5 mM [Ru(Cp)₂] in DCE with

100 mM TBAPF₆, glassy

carbon electrode, 50 mV/s

scan rate[3]

Chemical Properties and Reactivity

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Decamethylruthenocene
https://pubchem.ncbi.nlm.nih.gov/compound/Decamethylruthenocene
https://www.benchchem.com/product/b15500432?utm_src=pdf-body
https://www.researchgate.net/publication/316738295_Photoproduction_of_Hydrogen_by_Decamethylruthenocene
https://www.researchgate.net/publication/334331900_Mechanistic_Study_on_the_Photogeneration_of_Hydrogen_by_Decamethylruthenocene
https://www.researchgate.net/publication/334331900_Mechanistic_Study_on_the_Photogeneration_of_Hydrogen_by_Decamethylruthenocene
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15500432?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Decamethylruthenocene is most notably recognized for its role as a photocatalyst in the

hydrogen evolution reaction (HER). This process, which occurs in the presence of a proton

source, proceeds via a two-step mechanism.

Initially, decamethylruthenocene ([Cp₂Ru]²⁺) is protonated to form a

decamethylruthenocene hydride species ([Cp₂Ru(H)]³⁺). Subsequent reduction of this

intermediate, often facilitated by photoexcitation, leads to the release of hydrogen gas and the

generation of the decamethylruthenocenium cation ([Cp*₂Ru]³⁺). This cation can then be

electrochemically or photochemically regenerated to continue the catalytic cycle.

Hydrogen Evolution Reaction (HER) Signaling Pathway
The following diagram illustrates the key steps in the decamethylruthenocene-mediated

hydrogen evolution reaction.
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Caption: Decamethylruthenocene-mediated Hydrogen Evolution Reaction Pathway.

Experimental Protocols
Detailed methodologies are crucial for the accurate synthesis and characterization of

decamethylruthenocene.

Synthesis of Decamethylruthenocene
A common synthetic route involves the reaction of a ruthenium precursor, such as

ruthenium(III) chloride, with pentamethylcyclopentadienyl lithium (LiCp*).

Materials:

Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

Pentamethylcyclopentadiene (Cp*H)

n-Butyllithium (n-BuLi) in hexanes

Tetrahydrofuran (THF), anhydrous

Hexane, anhydrous

Standard Schlenk line and glassware

Procedure:

In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve

pentamethylcyclopentadiene in anhydrous THF.

Cool the solution to -78 °C using a dry ice/acetone bath.

Slowly add a stoichiometric amount of n-butyllithium in hexanes to the solution to form LiCp*.

In a separate Schlenk flask, suspend ruthenium(III) chloride hydrate in anhydrous THF.

Slowly add the freshly prepared LiCp* solution to the RuCl₃ suspension at -78 °C.
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Allow the reaction mixture to slowly warm to room temperature and stir overnight.

Remove the solvent under reduced pressure.

Extract the product with hexane and filter to remove insoluble salts.

Concentrate the hexane solution and cool to induce crystallization of

decamethylruthenocene.

Isolate the crystals by filtration and dry under vacuum.

Experimental Workflow for Synthesis
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Caption: Workflow for the Synthesis of Decamethylruthenocene.
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¹H and ¹³C NMR Spectroscopy
Instrumentation:

Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz or higher)

5 mm NMR tubes

Sample Preparation:

Dissolve approximately 5-10 mg of decamethylruthenocene in about 0.6 mL of a

deuterated solvent (e.g., CDCl₃, C₆D₆, or CD₂Cl₂).

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex

mixer.

Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove

any particulate matter.

Data Acquisition:

Insert the NMR tube into the spectrometer.

Tune and shim the probe to optimize the magnetic field homogeneity.

Acquire a standard one-dimensional ¹H NMR spectrum. Due to the high symmetry of the

molecule, a single sharp peak is expected for the 30 equivalent methyl protons.

Acquire a proton-decoupled ¹³C NMR spectrum. Two signals are expected: one for the ten

equivalent cyclopentadienyl ring carbons and one for the ten equivalent methyl carbons.

UV-Vis Spectroscopy
Instrumentation:

UV-Vis Spectrophotometer

Quartz cuvettes (1 cm path length)
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Sample Preparation:

Prepare a stock solution of decamethylruthenocene of known concentration in a suitable

UV-grade solvent (e.g., acetonitrile, dichloromethane).

Perform serial dilutions to obtain a series of solutions with concentrations that will result in

absorbance values within the linear range of the instrument (typically 0.1 to 1.0).

Data Acquisition:

Record a baseline spectrum of the pure solvent in the desired wavelength range.

Measure the absorbance spectrum of each of the prepared solutions.

Identify the wavelength of maximum absorbance (λ_max_).

Cyclic Voltammetry
Instrumentation:

Potentiostat

Three-electrode cell (working electrode, e.g., glassy carbon or platinum; reference electrode,

e.g., Ag/AgCl or SCE; counter electrode, e.g., platinum wire)

Sample Preparation:

Prepare a solution of decamethylruthenocene (typically 0.1-1.0 mM) in a suitable solvent

(e.g., acetonitrile, dichloromethane) containing a supporting electrolyte (e.g., 0.1 M

tetrabutylammonium hexafluorophosphate, TBAPF₆).

Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15

minutes prior to the experiment to remove dissolved oxygen.

Data Acquisition:

Immerse the electrodes in the solution, ensuring the working electrode is polished and clean.
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Record the cyclic voltammogram by scanning the potential over a range that encompasses

the redox events of interest.

Vary the scan rate to investigate the reversibility of the electrochemical processes. A

reversible one-electron process will exhibit a peak separation (ΔE_p_ = E_pa_ - E_pc_) of

approximately 59 mV at room temperature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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